5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of a pyrazole derivative with a sulfonyl chloride reagent. One common method is the reaction of 5-(propoxymethyl)-1-propyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different pyrazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on enzymes or receptors, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- 5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxymethyl group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability. Additionally, the sulfonyl chloride group offers versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-(propoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-13-9(8-16-6-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNAEFQUQUSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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